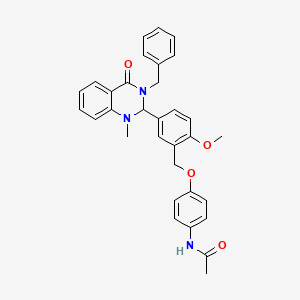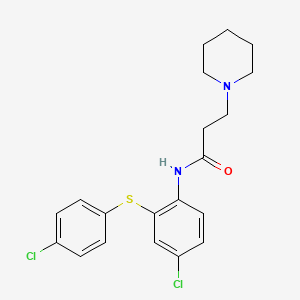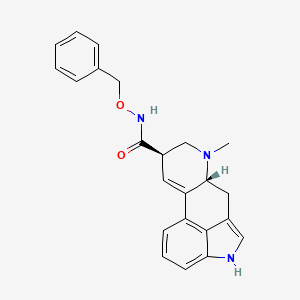
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is a derivative of the ergoline class of compounds Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Formation of the Ergoline Core: This is usually achieved through cyclization reactions involving indole derivatives.
Introduction of the Carboxamide Group: This step involves the reaction of the ergoline core with carboxylic acid derivatives under specific conditions.
Benzyloxy Substitution:
Final Modifications: Additional steps may include dehydrogenation and methylation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studies often focus on its interactions with biological receptors and enzymes.
Medicine: Research includes its potential therapeutic effects and pharmacokinetics.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include signal transduction mechanisms that alter cellular responses.
類似化合物との比較
Similar Compounds
Lysergic Acid Diethylamide: Known for its psychoactive properties.
Ergine: Found in certain plant species and has similar structural features.
Methylergonovine: Used in medicine to control bleeding after childbirth.
Uniqueness
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is unique due to its specific substitutions, which confer distinct pharmacological properties. Its benzyloxy group, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
63938-25-0 |
|---|---|
分子式 |
C23H23N3O2 |
分子量 |
373.4 g/mol |
IUPAC名 |
(6aR,9R)-7-methyl-N-phenylmethoxy-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-26-13-17(23(27)25-28-14-15-6-3-2-4-7-15)10-19-18-8-5-9-20-22(18)16(12-24-20)11-21(19)26/h2-10,12,17,21,24H,11,13-14H2,1H3,(H,25,27)/t17-,21-/m1/s1 |
InChIキー |
DNKCQSVUEVTFGH-DYESRHJHSA-N |
異性体SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |
正規SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
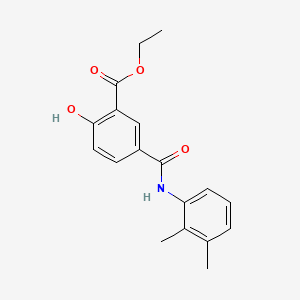
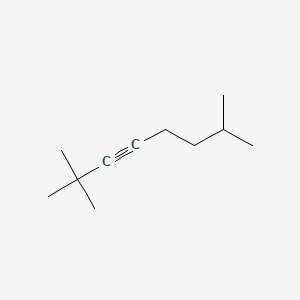
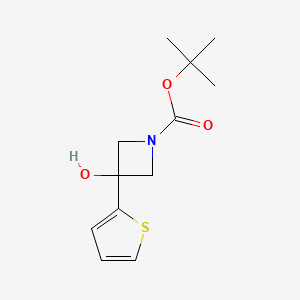
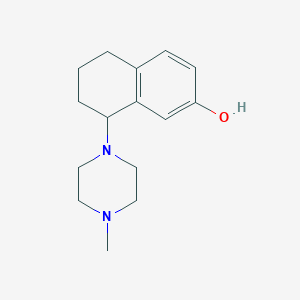
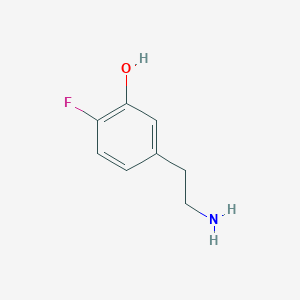
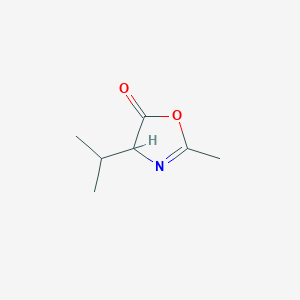
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
